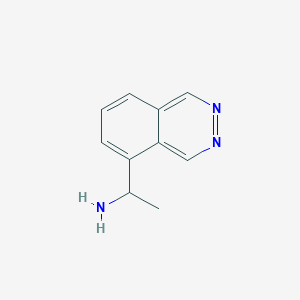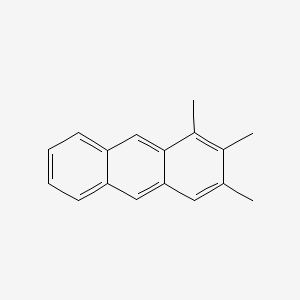
N,N'-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide: is a heterocyclic compound featuring a triazine ring substituted with acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring with acetamide substituents.
Reaction Conditions:
Temperature: Typically carried out at room temperature to moderate heat (20-60°C).
Solvent: Common solvents include water or organic solvents like ethanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups under appropriate conditions.
Substitution: The acetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: N-oxides of the triazine ring.
Reduction Products: Hydroxyl derivatives of the original compound.
Substitution Products: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the development of enzyme inhibitors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. Pathways involved include enzyme inhibition and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
Melamine: Another triazine derivative, commonly used in the production of plastics and resins.
Cyanuric Acid: A triazine compound used in swimming pool maintenance and as a precursor for herbicides.
Aminotriazine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Properties
CAS No. |
914486-10-5 |
|---|---|
Molecular Formula |
C7H9N5O3 |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
N-(4-acetamido-6-oxo-1H-1,3,5-triazin-2-yl)acetamide |
InChI |
InChI=1S/C7H9N5O3/c1-3(13)8-5-10-6(9-4(2)14)12-7(15)11-5/h1-2H3,(H3,8,9,10,11,12,13,14,15) |
InChI Key |
RTIFUAIHJMZJEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC(=O)N1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)


![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)





![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)




